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molecular formula C8H9N3O4 B2676256 3,4-Dimethyl-2,6-Dinitroaniline CAS No. 40318-31-8

3,4-Dimethyl-2,6-Dinitroaniline

Cat. No. B2676256
M. Wt: 211.177
InChI Key: MHTNLJYRURGLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04227913

Procedure details

Into 30 ml. of concentrated sulfuric acid is added 2.85 grams of N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline. The mixture is heated to a temperature in the range of from 110° C. to 120° C. for 15 minutes and then poured over ice. The precipitated solid is collected and crystallized from absolute ethanol yielding the desired product having a melting point of from 141.5° C. to 142.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline
Quantity
2.85 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C(OC([NH:11][C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]([CH3:21])=[C:14]([CH3:22])[C:13]=1[N+:23]([O-:25])=[O:24])=O)C>>[CH3:22][C:14]1[C:13]([N+:23]([O-:25])=[O:24])=[C:12]([C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]=1[CH3:21])[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline
Quantity
2.85 g
Type
reactant
Smiles
C(C)OC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to a temperature in the range of from 110° C. to 120° C. for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The precipitated solid is collected
CUSTOM
Type
CUSTOM
Details
crystallized from absolute ethanol yielding the desired product
CUSTOM
Type
CUSTOM
Details
of from 141.5° C. to 142.5° C.

Outcomes

Product
Name
Type
Smiles
CC=1C(=C(N)C(=CC1C)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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